Cas no 58314-81-1 (3-methyl-1,4-diphenyl-1H-pyrazol-5-amine)

3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine is a pyrazole derivative with a molecular structure featuring phenyl substituents at the 1- and 4-positions and an amino group at the 5-position. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as a versatile intermediate for constructing heterocyclic frameworks. Its well-defined structure and functional groups make it suitable for further derivatization, enabling applications in medicinal chemistry, particularly in the development of bioactive molecules. The compound exhibits stability under standard conditions, facilitating handling and storage. Its synthetic utility and potential pharmacological relevance underscore its value in research and industrial settings.
3-methyl-1,4-diphenyl-1H-pyrazol-5-amine structure
58314-81-1 structure
Product Name:3-methyl-1,4-diphenyl-1H-pyrazol-5-amine
CAS No:58314-81-1
MF:C16H15N3
MW:249.310403108597
MDL:MFCD00140635
CID:1610187
PubChem ID:619285
Update Time:2025-05-24

3-methyl-1,4-diphenyl-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 3-methyl-1,4-diphenyl-1H-pyrazol-5-amine
    • 1H-pyrazol-5-amine, 3-methyl-1,4-diphenyl-
    • Pyrazol-5-amine, 3-methyl-1,4-diphenyl-
    • 5-methyl-2,4-diphenylpyrazol-3-amine
    • SR-01000532443
    • 58314-81-1
    • Cambridge id 5353795
    • EN300-10072
    • CCG-44988
    • G19600
    • MFCD00140635
    • HMS2738H12
    • HMS561M17
    • SR-01000532443-2
    • SR-01000532443-1
    • Oprea1_055353
    • Oprea1_739061
    • AB00082453-01
    • SMR000349451
    • Z56174003
    • DTXSID50347235
    • SCHEMBL11577752
    • 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine #
    • DMKCZUXCQWLBOI-UHFFFAOYSA-N
    • STK742162
    • AE-848/30690021
    • MLS001006506
    • AKOS000117483
    • 11E-314S
    • CHEMBL1416617
    • Maybridge1_007145
    • MDL: MFCD00140635
    • Inchi: 1S/C16H15N3/c1-12-15(13-8-4-2-5-9-13)16(17)19(18-12)14-10-6-3-7-11-14/h2-11H,17H2,1H3
    • InChI Key: DMKCZUXCQWLBOI-UHFFFAOYSA-N
    • SMILES: N1(C2C=CC=CC=2)C(=C(C2C=CC=CC=2)C(C)=N1)N

Computed Properties

  • Exact Mass: 249.12675
  • Monoisotopic Mass: 249.126597491g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 43.8Ų

Experimental Properties

  • PSA: 43.84

3-methyl-1,4-diphenyl-1H-pyrazol-5-amine Pricemore >>

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3-methyl-1,4-diphenyl-1H-pyrazol-5-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:58314-81-1)3-methyl-1,4-diphenyl-1H-pyrazol-5-amine
Order Number:A1166438
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:06
Price ($):342.0
Email:sales@amadischem.com

Additional information on 3-methyl-1,4-diphenyl-1H-pyrazol-5-amine

Introduction to 3-methyl-1,4-diphenyl-1H-pyrazol-5-amine (CAS No. 58314-81-1)

3-methyl-1,4-diphenyl-1H-pyrazol-5-amine, identified by the Chemical Abstracts Service Number (CAS No.) 58314-81-1, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, a versatile scaffold known for its broad biological activity and structural flexibility, making it a valuable building block in drug discovery and development.

The molecular structure of 3-methyl-1,4-diphenyl-1H-pyrazol-5-amine consists of a pyrazole ring substituted with a methyl group at the 3-position and two phenyl groups at the 1 and 4 positions. This specific arrangement imparts unique electronic and steric properties to the molecule, which can be exploited for various pharmacological applications. The presence of aromatic rings enhances the compound's solubility and binding affinity to biological targets, making it an attractive candidate for further investigation.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from pyrazole derivatives. The structural motif of 3-methyl-1,4-diphenyl-1H-pyrazol-5-amine has been explored for its potential in treating a range of diseases, including inflammatory disorders, neurological conditions, and cancer. The compound's ability to modulate key biological pathways has prompted scientists to investigate its mechanisms of action in detail.

One of the most compelling aspects of 3-methyl-1,4-diphenyl-1H-pyrazol-5-amine is its interaction with enzymes and receptors involved in disease progression. Studies have shown that this compound can exhibit inhibitory effects on certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammation and oxidative stress. By targeting these enzymes, 3-methyl-1,4-diphenyl-1H-pyrazol-5-amine may offer a promising approach to developing anti-inflammatory therapies with reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Furthermore, the pyrazole core of 3-methyl-1,4-diphenyl-1H-pyrazol-5-amine has been investigated for its potential role in anticancer applications. Research suggests that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and inhibiting key signaling pathways involved in cell proliferation. The dual functionality of the phenyl groups further enhances its binding affinity to cancer-specific targets, making it a viable candidate for further preclinical development.

The synthesis of 3-methyl-1,4-diphenyl-1H-pyrazol-5-am ine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition metal-catalyzed hydrogenation, have been employed to streamline the process and improve efficiency. These methodologies align with contemporary trends in green chemistry, emphasizing sustainability and minimal waste generation.

The pharmacokinetic properties of 3-methyl -1,4-diphenyl -1H -pyrazol -5 -amine are also of considerable interest. Preliminary studies indicate that this compound exhibits good oral bioavailability and moderate metabolic stability, suggesting its potential for clinical translation. However, further investigation into its pharmacokinetic profile is necessary to optimize dosing regimens and minimize potential drug-drug interactions.

In conclusion,3-methyl -1 ,4 -d iphenyl - 1 H -pyrazol -5 -amine (CAS No. 58314 -81 - 1) represents a significant advancement in pharmaceutical research due to its structural complexity and diverse biological activities. Its potential applications in anti-inflammatory and anticancer therapies make it a compelling candidate for further clinical development. As research continues to uncover new therapeutic possibilities derived from pyrazole derivatives, 3-methyl - 1 ,4 -d iphenyl - 1 H -pyrazol -5 -amine is poised to play a crucial role in shaping the future of medicinal chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:58314-81-1)3-methyl-1,4-diphenyl-1H-pyrazol-5-amine
A1166438
Purity:99%
Quantity:1g
Price ($):342.0
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